3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical compounds . These include an isoxazole ring, a carboxamide group, a pyridine ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the isoxazole, pyridine, and thiophene rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Heterocyclic Synthesis
3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide and its derivatives play a significant role in the field of heterocyclic synthesis. For instance, the synthesis of new pyrazole, pyridine, and pyrimidine derivatives involves key intermediates related to isoxazole compounds. These derivatives are characterized by various spectral data including IR, 13C-NMR, 1H-NMR, and MS, demonstrating their complex chemical structures and potential applications in diverse chemical reactions (Fadda, Etman, El-Seidy, & Elattar, 2012).
Large-Scale Synthesis and Catalysis
In pharmaceutical research, the scalability of synthesis processes involving isoxazole derivatives is crucial. A study on the large-scale synthesis of a VEGFR inhibitor highlights the development of new routes to synthesize key components of isoxazole compounds. These developments include a two-step thiophenol alkylation/cyclization protocol and a stepwise imidazole synthesis, which are essential for efficient manufacturing (Scott, Neville, Urbina, Camp, & Stanković, 2006).
Anticancer and Antimicrobial Properties
Isoxazole derivatives exhibit potential in pharmacological research, particularly in the exploration of anticancer and antimicrobial agents. For example, the synthesis and biological evaluation of certain new pyridines, isoxazoles, and isoxazolopyridazines bearing a 1,2,3-triazole moiety have shown promising results against hepatic cancer and microbial agents (Hassan, Rashdan, Nabil, & Elnagar, 2019).
Cytotoxic Heterocyclic Compounds
Isoxazole-based compounds are also utilized in the synthesis of cytotoxic heterocyclic compounds, which could have implications in cancer treatment. The preparation of pyridine, pyrimidine, pyrazole, and isoxazole derivatives bearing certain substituents has led to compounds that exhibit growth inhibitory effects toward various cell lines, highlighting their potential in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Synthesis of Novel Heterocyclic Compounds
The role of isoxazole compounds extends to the synthesis of novel heterocyclic compounds. For example, the utilization of a propenone derivative in synthesizing new heterocyclic compounds illustrates the versatility of these molecules in creating diverse chemical structures with potential pharmaceutical applications (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways . These pathways are often related to the biological activities mentioned above.
Result of Action
Similar compounds such as indole derivatives have been found to have a variety of biological activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
3,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-15(11(2)21-19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-22-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSFTDNEMWSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.